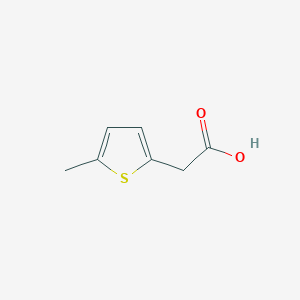

2-(5-methylthiophen-2-yl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLXPQAKVJMSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403958 | |

| Record name | 2-(5-methylthiophen-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70624-30-5 | |

| Record name | 2-(5-methylthiophen-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methylthiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(5-methylthiophen-2-yl)acetic acid" basic properties

An In-depth Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid: Core Properties and Scientific Applications

Introduction

2-(5-methylthiophen-2-yl)acetic acid is a sulfur-containing heterocyclic compound belonging to the thiophene class of organic molecules. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings in biological systems. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(5-methylthiophen-2-yl)acetic acid, tailored for researchers and professionals in drug development. The presence of the methyl group on the thiophene ring, in addition to the acetic acid moiety, offers specific steric and electronic characteristics that can be exploited in the design of novel bioactive molecules.

Core Chemical and Physical Properties

A summary of the key identifying and physical properties of 2-(5-methylthiophen-2-yl)acetic acid is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [1][2] |

| Molecular Weight | 156.2 g/mol | [1][2] |

| CAS Number | 70624-30-5 | [1][2] |

| Appearance | Colorless liquid | [1] |

| SMILES | CC1=CC=C(S1)CC(=O)O | [1][3] |

| InChI | InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | [3] |

Synthesis and Methodologies

While specific, detailed synthetic procedures for 2-(5-methylthiophen-2-yl)acetic acid are not extensively published in peer-reviewed literature, a plausible and efficient route can be extrapolated from established methods for analogous thiopheneacetic acids. A common approach involves the hydrolysis of a corresponding acetonitrile precursor.

Proposed Synthetic Workflow

A general, two-step synthetic protocol is outlined below. This method is based on the well-established synthesis of 2-thiopheneacetic acid and is adapted for the 5-methyl substituted analogue.[4]

Step 1: Cyanomethylation of 2-methylthiophene

-

To a solution of 2-methylthiophene, add a chloromethylating agent (e.g., a mixture of formaldehyde and hydrochloric acid) to generate 2-(chloromethyl)-5-methylthiophene.

-

The resulting chloromethylated intermediate is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent (e.g., a mixture of ethanol and water) under reflux to yield 2-(5-methylthiophen-2-yl)acetonitrile.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Hydrolysis of 2-(5-methylthiophen-2-yl)acetonitrile

-

The crude acetonitrile from the previous step is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

For basic hydrolysis, the acetonitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.

-

The reaction is monitored until the disappearance of the starting material.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.

-

The solid product, 2-(5-methylthiophen-2-yl)acetic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: Proposed two-step synthesis of 2-(5-methylthiophen-2-yl)acetic acid.

Spectroscopic Profile and Characterization

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.4-2.5 ppm.- A singlet for the methylene protons (CH₂) adjacent to the carboxyl group around δ 3.8-3.9 ppm.- Two doublets for the thiophene ring protons (CH) in the aromatic region, δ 6.7-7.3 ppm.- A broad singlet for the carboxylic acid proton (OH) at δ > 10 ppm. |

| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 15-20 ppm.- A signal for the methylene carbon (CH₂) around δ 35-40 ppm.- Signals for the thiophene ring carbons between δ 120-145 ppm.- A signal for the carbonyl carbon (C=O) of the carboxylic acid around δ 170-180 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- A sharp C=O stretching band for the carbonyl group around 1700 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- C=C stretching bands for the thiophene ring. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 156.2 g/mol . |

Biological Activity and Potential Applications

2-(5-methylthiophen-2-yl)acetic acid has been reported to exhibit bacteriostatic properties.[1] It is suggested to function by preferentially inhibiting aerobic metabolism, potentially through the disruption of fatty acid synthesis.[1] This mode of action makes it and its derivatives interesting candidates for further investigation as antibacterial agents.

The broader class of thiopheneacetic acids has shown significant potential in drug discovery. For instance, derivatives of the parent compound, 2-thiopheneacetic acid, are explored in various therapeutic areas including:

-

Cardiovascular Drugs: As intermediates in the synthesis of compounds with cardiovascular effects.[4]

-

Anti-inflammatory Agents: The related 2-(thiophen-2-yl)acetic acid has been identified as a promising scaffold for the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, which are targets for treating inflammation and cancer.[9]

-

Antibacterial Agents: The thiophene nucleus can be incorporated into more complex molecules to enhance antibacterial potency. For example, derivatives have been synthesized and shown to have improved activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[10]

Caption: Potential applications of the 2-(5-methylthiophen-2-yl)acetic acid scaffold.

Safety, Handling, and Storage

Proper handling and storage are imperative when working with 2-(5-methylthiophen-2-yl)acetic acid to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

-

In case of skin contact: Wash off with soap and plenty of water.[13]

-

If inhaled: Move the person to fresh air.[13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2-(5-methylthiophen-2-yl)acetic acid is a valuable building block for chemical synthesis with demonstrated biological activity. Its structural features make it an attractive starting point for the development of new therapeutic agents, particularly in the antibacterial and anti-inflammatory fields. While detailed research on this specific molecule is somewhat limited, the established chemistry and pharmacology of the broader thiopheneacetic acid class provide a strong foundation for its future exploration and application in drug discovery and development.

References

-

Chemical Label. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid. Retrieved from [Link]

-

Axios Research. (n.d.). 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. Retrieved from [Link]

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 83.

-

American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). Retrieved from [Link]

- Google Patents. (2016). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

-

PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from [Link]

- Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.

-

PubChem. (n.d.). 2-Thiopheneacetic acid. Retrieved from [Link]

-

Zenlyms Tech. (n.d.). 2-(5-Methylthiophen-2-yl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

- Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 23.

- MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid methyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]

-

MDPI. (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 4. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]

- 5. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 8. Acetic acid [webbook.nist.gov]

- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemical-label.com [chemical-label.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid (CAS: 70624-30-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methylthiophen-2-yl)acetic acid is a substituted thiophene derivative that has garnered interest in the field of medicinal chemistry and drug development. Its structural motif, featuring a thiophene ring, is a well-recognized pharmacophore present in numerous approved drugs. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the creation of novel therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a research setting.

| Property | Value | Source |

| CAS Number | 70624-30-5 | Internal Data |

| Molecular Formula | C₇H₈O₂S | Internal Data |

| Molecular Weight | 156.20 g/mol | Internal Data |

| Appearance | Pale yellow granular powder (typical for related compounds) | [1] |

| Purity | >95% (typical commercial specification) | [2] |

Safety and Handling:

2-(5-methylthiophen-2-yl)acetic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2] In case of contact with eyes or skin, rinse immediately with plenty of water.[2][4]

Synthesis and Mechanistic Insights

A common strategy for the synthesis of 2-thiopheneacetic acid involves a three-step process: chloromethylation, cyanation, and subsequent hydrolysis.[5]

Step-by-Step Protocol:

-

Chloromethylation of 2-methylthiophene: 2-methylthiophene is reacted with formaldehyde and hydrogen chloride to yield 2-chloro-5-methylthiophene. This electrophilic substitution reaction is a well-established method for introducing a chloromethyl group onto activated aromatic rings.[5]

-

Cyanation of 2-chloro-5-methylthiophene: The resulting 2-chloro-5-methylthiophene is then treated with a cyanide salt, such as sodium or potassium cyanide, to afford 2-cyano-5-methylthiophene. This nucleophilic substitution reaction replaces the chlorine atom with a nitrile group.

-

Hydrolysis of 2-cyano-5-methylthiophene: The final step involves the hydrolysis of the nitrile group of 2-cyano-5-methylthiophene to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to yield the desired product, 2-(5-methylthiophen-2-yl)acetic acid.[6]

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 2-(5-methylthiophen-2-yl)acetic acid is primarily dictated by the carboxylic acid functionality and the thiophene ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of standard transformations. For instance, it can be activated to form an acyl chloride, which is a highly reactive intermediate for N-acylation reactions to produce amides.[7] Esterification can also be readily achieved by reaction with an alcohol under acidic conditions.

-

Thiophene Ring: The thiophene ring is an electron-rich aromatic system and can participate in electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing methyl and acetic acid groups. Furthermore, the thiophene ring can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura reaction, by first introducing a halide at a specific position.[8] This opens up a vast chemical space for the synthesis of diverse derivatives.

Applications in Drug Discovery and Development

Thiophene-containing compounds are of significant interest in drug discovery due to their ability to act as bioisosteres for benzene rings, often leading to improved pharmacokinetic and pharmacodynamic properties. 2-(5-methylthiophen-2-yl)acetic acid serves as a valuable starting material and structural scaffold in the synthesis of pharmacologically active molecules.

A notable application of the parent compound, 2-(thiophen-2-yl)acetic acid, is in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1).[9] mPGES-1 is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of inflammation and cancer.[8] The thiophene acetic acid core can be elaborated through reactions like the Suzuki-Miyaura coupling to generate a library of compounds for screening against this target.[8]

Analytical Characterization

The purity and identity of 2-(5-methylthiophen-2-yl)acetic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is a robust technique for assessing the purity of this compound. A mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is commonly employed.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities, GC-MS is the method of choice. It provides excellent separation and definitive identification based on the mass spectrum of the analytes.[10]

Spectroscopic Methods:

While a dedicated full spectral analysis for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the acetic acid side chain, and the protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.

Conclusion

2-(5-methylthiophen-2-yl)acetic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not formally published, synthesis, combined with the rich reactivity of both the carboxylic acid and thiophene moieties, provides a robust platform for the generation of diverse chemical libraries. Its utility is underscored by the successful application of the parent thiophene acetic acid scaffold in the development of potent enzyme inhibitors. A comprehensive understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the pursuit of novel therapeutic agents.

References

-

chemical label 2-(5-methylthiophen-2-yl)acetic acid. (n.d.). Retrieved from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (n.d.). Retrieved from [Link]

- CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents. (n.d.).

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Frontiers in Chemistry, 9, 676631.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022). ACS Omega, 7(12), 10735–10747.

-

Regular Article - Organic Chemistry Research. (n.d.). Retrieved from [Link]

-

2-(5-chlorothiophen-2-yl)acetic Acid | C6H5ClO2S | CID 4426716 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Retrieved from [Link]

- CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents. (n.d.).

-

1 H NMR and IR spectra of compounds 2-5 | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

-

2-(5-Methylthiophen-2-yl)acetic acid | Zenlyms Tech. (n.d.). Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. fishersci.com [fishersci.com]

- 3. chemical-label.com [chemical-label.com]

- 4. fishersci.com [fishersci.com]

- 5. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 6. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"2-(5-methylthiophen-2-yl)acetic acid" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(5-methylthiophen-2-yl)acetic acid

Executive Summary

2-(5-methylthiophen-2-yl)acetic acid (CAS No. 70624-30-5) is a substituted heterocyclic carboxylic acid featuring a thiophene core.[1][2] As a derivative of thiophene-2-acetic acid, it serves as a crucial building block and intermediate in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in a wide array of pharmaceuticals, owing to the thiophene ring's ability to act as a bioisostere of a phenyl group, often improving metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, a validated synthesis protocol, and a multi-platform spectroscopic approach for its structural elucidation, tailored for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and core properties. 2-(5-methylthiophen-2-yl)acetic acid is structurally defined by an acetic acid moiety attached to the C2 position of a 2-methylthiophene ring. The methyl group at the C5 position influences the electronic properties and reactivity of the heterocyclic system.

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the successful isolation of the intermediate and the final product's rigorous characterization confirm the reaction's efficacy.

-

Willgerodt-Kindler Reaction:

-

To a round-bottom flask equipped with a reflux condenser, add 2-acetyl-5-methylthiophene (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq). [3] * Heat the mixture to reflux (approx. 130-140 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Morpholine acts as both a solvent and a reactant, forming the thiomorpholide intermediate. Sulfur is the oxidizing agent in this complex rearrangement.

-

After cooling to room temperature, pour the reaction mixture into ethanol. The intermediate thiomorpholide often precipitates and can be collected by filtration.

-

-

Hydrolysis:

-

Transfer the crude thiomorpholide intermediate to a new flask.

-

Add a 50% (v/v) aqueous solution of sulfuric acid.

-

Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

-

Causality: The strong acidic conditions hydrolyze the thiomorpholide to the corresponding carboxylic acid and morpholinium sulfate.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Validation: Purify the crude acid by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to obtain the final product. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

-

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of a synthesized compound is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment.

Caption: A standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on known data for similar structures, the following spectral features are predicted. [4][5] Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| -CH ₃ (Thiophene) | ~2.5 (s, 3H) | ~15 | Typical for a methyl group on an aromatic ring. [4] |

| -CH ₂- (Methylene) | ~3.8 (s, 2H) | ~35 | Methylene protons adjacent to both an aromatic ring and a carbonyl group. |

| Ring H (C3 & C4) | ~6.7-7.0 (m, 2H) | ~124-127 | Protons on the thiophene ring, appearing as doublets due to coupling. |

| -COOH | >10.0 (br s, 1H) | - | Highly deshielded acidic proton, often broad and may exchange with D₂O. |

| C -S (C2 & C5) | - | ~140-142 | Carbons directly attached to the sulfur atom. |

| C =O (Carbonyl) | - | ~175-178 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups by their characteristic vibrational frequencies. [6] Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Sharp, Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Sharp, Medium |

| Carbonyl C=O | Stretch | 1720 - 1700 | Sharp, Very Strong |

| Thiophene Ring C=C | Stretch | ~1550, ~1450 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

The presence of a very broad band in the 3300-2500 cm⁻¹ region, coupled with a very strong, sharp absorption around 1700 cm⁻¹, is a definitive indicator of the carboxylic acid functional group. [7]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a final check on the molecular formula and structure.

-

Molecular Ion Peak (M⁺˙): Expected at m/z = 156.02. [8]* High-Resolution MS (HRMS): Should confirm the elemental composition of C₇H₈O₂S.

-

Key Fragmentation: A prominent fragmentation pathway is the loss of the carboxyl group (•COOH, 45 Da), leading to a fragment ion at m/z = 111. This corresponds to the stable 5-methyl-2-thienylmethyl cation. Another common fragmentation is the loss of water ([M-H₂O]⁺˙) if thermal decomposition occurs in the ion source. Predicted collision cross-section data for various adducts like [M+H]⁺ and [M+Na]⁺ can further aid identification. [8]

Applications in Research and Drug Development

2-(5-methylthiophen-2-yl)acetic acid is more than a simple chemical; it is an enabling tool for drug discovery. Its structural features make it a valuable scaffold for several reasons:

-

Pharmaceutical Intermediate: The parent compound, 2-thiopheneacetic acid, is a well-known intermediate for semi-synthetic beta-lactam antibiotics like cefalotin and cefoxitin. [9]The 5-methyl derivative can be used to create analogues with modified steric and electronic properties to tune biological activity and selectivity.

-

Bioisosteric Replacement: The thiophene ring is a classic bioisostere of the benzene ring. Substituting a phenyl group with a thienyl group can alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially overcoming issues like metabolic instability.

-

Bacteriostatic and Enzyme Inhibition: The compound itself has been reported to have bacteriostatic properties, inhibiting fatty acid synthesis in bacteria. [1]Furthermore, the broader class of thienylacetic acids has been identified as a promising platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key target for novel anti-inflammatory and anti-cancer agents. [10]

References

- Google Patents. (2018). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

- Google Patents. (2020). CN111205266A - Synthetic method of 2-thiopheneacetic acid.

- Google Patents. (2014). CN103992302A - Synthesis process of 2-thiopheneacetic acid.

-

WIPO Patentscope. (2015). WO/2015/039266 METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID. Retrieved from [Link]

-

Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(18), 3348. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiopheneacetic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). Retrieved from [Link]

-

ChemBK. (n.d.). Thiophene-2-acetic acid, (2-Thienylacetic acid). Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid - IR Spectrum. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 5. 2-Methylphenylacetic acid(644-36-0) 1H NMR [m.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Acetic acid [webbook.nist.gov]

- 8. PubChemLite - 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 9. chembk.com [chembk.com]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(5-methylthiophen-2-yl)acetic acid

Abstract

This technical guide provides a detailed analysis of the key spectroscopic characteristics of 2-(5-methylthiophen-2-yl)acetic acid, a heterocyclic carboxylic acid relevant as a building block in pharmaceutical and materials science. By integrating predictive data analysis with established principles of spectroscopic interpretation, this document serves as an essential reference for researchers engaged in the synthesis, identification, and quality control of this compound. We present a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous structural elucidation of 2-(5-methylthiophen-2-yl)acetic acid.

Molecular Structure and Physicochemical Properties

2-(5-methylthiophen-2-yl)acetic acid is an organic compound featuring a thiophene ring substituted at the 2-position with an acetic acid group and at the 5-position with a methyl group. Thiophene and its derivatives are significant scaffolds in medicinal chemistry.[1] The accurate characterization of this molecule is paramount for its application in synthetic chemistry and drug development.

Table 1: Physicochemical Properties of 2-(5-methylthiophen-2-yl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.20 g/mol | [2] |

| Monoisotopic Mass | 156.02 g/mol | [2] |

| CAS Number | 70624-30-5 | - |

| Appearance | White solid | [3] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes with positions C1 [label="C¹", pos="0,0!"]; C2 [label="C²", pos="1.4,0!"]; C3 [label="C³", pos="1.8,-1.2!"]; C4 [label="C⁴", pos="0.7,-1.8!"]; S5 [label="S", pos="-0.4,-1.2!"]; C6 [label="C⁶H₃", pos="-1.2,0.8!"]; C7 [label="C⁷H₂", pos="2.4,0.8!"]; C8 [label="C⁸=O", pos="3.6,0.2!"]; O9 [label="OH", pos="3.8,-1!"];

// Edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- S5 [label=""]; S5 -- C1 [label=""]; C1 -- C6 [label=""]; C2 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- O9 [label=""];

// Invisible nodes and edges for labels node [shape=plaintext, fillcolor="none"]; L3 [label="H", pos="2.7,-1.4!"]; L4 [label="H", pos="0.6,-2.7!"];

edge [style=invis]; C3 -- L3; C4 -- L4; }

Caption: Molecular structure of 2-(5-methylthiophen-2-yl)acetic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is predictive, based on established chemical shift data from analogous structures, namely 2-methylthiophene[4][5] and 2-thiopheneacetic acid.[6]

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals. The chemical shifts of the thiophene protons are influenced by the electron-donating methyl group and the electron-withdrawing acetic acid group.

Table 2: Predicted ¹H NMR Data

| Assignment (Structure) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is typically broad and downfield, its exact position is concentration and solvent dependent.[7] |

| H³ | ~6.85 | Doublet (d) | 1H | Coupled to H⁴. Expected to be slightly downfield compared to H⁴ due to proximity to the acetic acid group. Based on data for 2-thiopheneacetic acid.[6] |

| H⁴ | ~6.65 | Doublet (d) | 1H | Coupled to H³. Expected to be slightly upfield due to the influence of the adjacent methyl group. Based on data for 2-methylthiophene.[4] |

| -CH₂- | ~3.80 | Singlet (s) | 2H | Methylene protons adjacent to both the thiophene ring and the carbonyl group. Data from 2-thiopheneacetic acid shows this signal around 3.8 ppm.[6] |

| -CH₃ | ~2.45 | Singlet (s) | 3H | Methyl group attached to the thiophene ring. Data for 2-methylthiophene shows this signal at ~2.48 ppm.[4][5] |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct carbon signals, confirming the molecular structure.

Table 3: Predicted ¹³C NMR Data

| Assignment (Structure) | Predicted δ (ppm) | Rationale and Notes |

| C⁸ (C=O) | ~175 - 178 | The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[8] |

| C¹ (C-S) | ~140 - 142 | Quaternary carbon attached to the methyl group. Its chemical shift is influenced by both the sulfur atom and the methyl substituent. Based on 2-methylthiophene data (~139.5 ppm).[5] |

| C² (C-CH₂) | ~135 - 138 | Quaternary carbon attached to the acetic acid group. Its shift is influenced by the adjacent sulfur and the substituent. |

| C³ | ~127 - 129 | Aromatic CH carbon. Its position is comparable to similar carbons in substituted thiophenes. |

| C⁴ | ~124 - 126 | Aromatic CH carbon. Expected to be slightly upfield of C³ due to the influence of the methyl group. Based on 2-methylthiophene data (~125.1 ppm).[5] |

| C⁷ (-CH₂-) | ~35 - 38 | Aliphatic methylene carbon. The deshielding effect of the adjacent aromatic ring and carbonyl group places it in this region. |

| C⁶ (-CH₃) | ~15 | The methyl carbon signal is expected in the typical aliphatic region. Data for 2-methylthiophene shows this at ~14.95 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule. The spectrum of 2-(5-methylthiophen-2-yl)acetic acid is dominated by features from the carboxylic acid and the substituted aromatic ring.

Experimental Protocol: IR Spectroscopy

Methodology: The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for a solid sample or by preparing a potassium bromide (KBr) pellet.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

-

KBr Pellet: Approximately 1 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The presence of strong hydrogen bonding in carboxylic acids significantly influences the IR spectrum, particularly the O-H stretching vibration.[9]

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad and intense absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretches.[10][11] |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Stretching vibrations of the C-H bonds on the thiophene ring. |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium | Stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups. These peaks are often seen superimposed on the broad O-H band.[12] |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is very intense. Its position around 1710 cm⁻¹ is characteristic of a hydrogen-bonded dimer. A non-bonded (monomeric) C=O would appear at a higher frequency (~1760 cm⁻¹).[10] |

| 1600 - 1450 | C=C stretch (Aromatic) | Medium-Weak | Skeletal vibrations of the thiophene ring. |

| ~1300 | C-O stretch | Medium | Stretching of the C-O single bond in the carboxylic acid group. |

| ~920 | O-H bend (Out-of-plane) | Broad, Medium | Another characteristic, broad absorption for carboxylic acid dimers. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Sulfur-containing compounds are often easily identified due to the characteristic isotope pattern of sulfur (³⁴S isotope has a natural abundance of ~4.2%).[13]

Experimental Protocol: Mass Spectrometry

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a suitable method for this non-volatile compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: The sample is injected into an LC system (e.g., using a C18 column) to ensure purity before introduction to the mass spectrometer.

-

Ionization: ESI is used in either positive or negative ion mode.

-

Positive Mode [M+H]⁺: The acidic proton can be lost and the molecule can be protonated at the carbonyl oxygen or sulfur atom.

-

Negative Mode [M-H]⁻: The acidic proton is easily lost to form the carboxylate anion. This mode is often very sensitive for carboxylic acids.

-

-

Detection: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine accurate mass.

Predicted Mass Spectral Data

The molecular ion peak and its fragmentation provide a definitive fingerprint for the molecule.

Table 5: Predicted High-Resolution m/z Values

| Ion Species | Predicted m/z | Ionization Mode | Notes |

| [M]⁺• | 156.0245 | EI | Molecular ion in Electron Impact ionization. |

| [M+H]⁺ | 157.0318 | ESI (+) | Protonated molecule. |

| [M+Na]⁺ | 179.0137 | ESI (+) | Sodium adduct, common in ESI. |

| [M-H]⁻ | 155.0172 | ESI (-) | Deprotonated molecule, expected to be a strong signal. |

Key Fragmentation Pathway

Under electron impact (EI) or collision-induced dissociation (CID), carboxylic acids commonly undergo fragmentation adjacent to the carbonyl group.[14] The most prominent fragmentation for 2-(5-methylthiophen-2-yl)acetic acid is expected to be the loss of the carboxyl group via alpha-cleavage, leading to a resonance-stabilized benzylic-type cation.

Caption: Primary fragmentation pathway of 2-(5-methylthiophen-2-yl)acetic acid.

This fragmentation is highly favorable because the resulting cation at m/z 111 is stabilized by the aromatic thiophene ring. This fragment corresponds to the [M - 45]⁺ ion, which is often the base peak in the mass spectra of similar aryl-acetic acids.[14]

Conclusion

The structural identity of 2-(5-methylthiophen-2-yl)acetic acid can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching absorptions. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern dominated by the loss of the carboxylic acid moiety. This comprehensive spectroscopic guide provides the necessary reference data and interpretive logic for scientists working with this important chemical intermediate.

References

-

University of California, Davis. (2024). IR: carboxylic acids. Chemistry LibreTexts. [Link]

-

Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2024). Extracting Structural Data from MALDI-ToF Mass Spectrometry Analysis of Alternating Conjugated Polymers – A Case Study on PBTTT Derivatives. Macromolecules. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (2026). Thiophene-2-acetic acid. [Link]

-

ResearchGate. (2013). FT-IR spectrum of the acetic acid. [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook. [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

-

Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY. [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-. NIST WebBook. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

ResearchGate. (n.d.). IR spectrum of the Acetic Acid ligand. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene, 2-methyl- [webbook.nist.gov]

- 3. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Thiopheneacetic acid(1918-77-0) 1H NMR spectrum [chemicalbook.com]

- 7. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Biological Activity of 2-(5-methylthiophen-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the heterocyclic compound, 2-(5-methylthiophen-2-yl)acetic acid. Drawing upon the established pharmacological profiles of thiophene-based molecules, this document synthesizes current understanding and outlines detailed experimental protocols for the investigation of its anti-inflammatory, analgesic, and antimicrobial properties. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for assessing the therapeutic potential of this compound. We delve into the mechanistic underpinnings of thiophene derivatives, focusing on key inflammatory and microbial pathways, and present a structured approach to its preclinical evaluation.

Introduction: The Therapeutic Promise of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5][6] The presence of a carboxylic acid moiety, as seen in 2-(5-methylthiophen-2-yl)acetic acid, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), often contributing to their mechanism of action through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3]

Furthermore, the structural similarity of 2-(5-methylthiophen-2-yl)acetic acid to other thiophene acetic acid derivatives suggests its potential as a modulator of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2).[7][8] The investigation of this compound is therefore warranted, with the potential to uncover a novel therapeutic agent with a multi-faceted biological profile.

Potential Biological Activities and Mechanistic Rationale

Based on the extensive literature on thiophene derivatives, 2-(5-methylthiophen-2-yl)acetic acid is hypothesized to possess the following biological activities:

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic potential of this compound is strongly suggested by the established activity of related thiophene-based compounds.[1][9][10] The primary proposed mechanism of action is the inhibition of enzymes involved in the inflammatory cascade.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene derivatives with anti-inflammatory properties act as inhibitors of COX-1, COX-2, and 5-LOX enzymes.[1][2][3] The carboxylic acid group is often crucial for binding to the active site of these enzymes.

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing mPGES-1 inhibitors.[7][8] It is plausible that the 5-methyl derivative shares this inhibitory potential.

The following diagram illustrates the potential points of intervention for 2-(5-methylthiophen-2-yl)acetic acid in the arachidonic acid pathway.

Antimicrobial Activity

Thiophene derivatives are a well-established class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[11][12][13] Some evidence suggests that 2-(5-methylthiophen-2-yl)acetic acid may act as a bacteriostatic agent by inhibiting fatty acid biosynthesis.[14][15][16] This is a promising mechanism as the bacterial fatty acid synthesis (FASII) pathway is distinct from its mammalian counterpart (FASI), offering a selective target.

The proposed antimicrobial workflow for investigating 2-(5-methylthiophen-2-yl)acetic acid is outlined below.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the preclinical evaluation of 2-(5-methylthiophen-2-yl)acetic acid.

Synthesis of 2-(5-methylthiophen-2-yl)acetic acid

Several synthetic routes are available for the preparation of thiophene acetic acid derivatives. A common approach involves the chloromethylation of the thiophene precursor followed by cyanation and hydrolysis.

-

Chloromethylation: React 2-methylthiophene with paraformaldehyde and hydrochloric acid in an appropriate organic solvent at 0-5°C.

-

Cyanation: The resulting 2-chloromethyl-5-methylthiophene is then reacted with a cyanide salt, such as sodium cyanide, to yield 2-(5-methylthiophen-2-yl)acetonitrile.

-

Hydrolysis: The nitrile is subsequently hydrolyzed under acidic or basic conditions to afford the final product, 2-(5-methylthiophen-2-yl)acetic acid.

Note: This is a generalized procedure, and optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.

In Vitro Anti-inflammatory and Mechanistic Assays

This assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound at various concentrations.

-

Enzyme Preparation: Dilute purified COX-1 or COX-2 enzyme in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the assay buffer, heme, and the test compound or vehicle control. Add the enzyme to each well and incubate.

-

Substrate Addition: Add a fluorimetric substrate and arachidonic acid to initiate the reaction.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the hydroperoxides generated by 5-LOX activity.

-

Reagent Preparation: Prepare a reaction buffer and solutions of the test compound.

-

Enzyme and Substrate Addition: In a 96-well plate, add the reaction buffer, purified 5-LOX enzyme, and the test compound. Add arachidonic acid to start the reaction.

-

Fluorescence Measurement: Add a fluorescent probe that reacts with hydroperoxides and measure the fluorescence intensity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay quantifies the production of PGE2 from PGH2.

-

Enzyme Preparation: Use a microsomal fraction containing recombinant human mPGES-1.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, glutathione (a necessary cofactor), and the test compound at various concentrations.

-

Enzyme Incubation: Add the mPGES-1 containing microsomes to the reaction mixture and pre-incubate.

-

Substrate Addition: Initiate the reaction by adding the substrate, PGH2.

-

Reaction Termination: Stop the reaction using a suitable stop solution (e.g., stannous chloride).

-

PGE2 Quantification: Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[3][7][10]

In Vivo Anti-inflammatory and Analgesic Assays

This is a standard model for acute inflammation.[4][11][12]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at predetermined doses.

-

Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

This model is used to screen for peripheral analgesic activity.[1][2][17]

-

Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

-

Induction of Writhing: After the pre-treatment period, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.[17]

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.[2]

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][13][18]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Potential In Vitro Biological Activity of 2-(5-methylthiophen-2-yl)acetic acid

| Assay | Target | Endpoint | Expected Outcome |

| COX-1 Inhibition | Cyclooxygenase-1 | IC50 (µM) | Moderate to low inhibition |

| COX-2 Inhibition | Cyclooxygenase-2 | IC50 (µM) | Potent inhibition |

| 5-LOX Inhibition | 5-Lipoxygenase | IC50 (µM) | Moderate to potent inhibition |

| mPGES-1 Inhibition | mPGES-1 | IC50 (µM) | Potent inhibition |

| Antimicrobial MIC | Bacterial Strains | MIC (µg/mL) | Low MIC values against a range of bacteria |

Table 2: Potential In Vivo Biological Activity of 2-(5-methylthiophen-2-yl)acetic acid

| Assay | Model | Endpoint | Expected Outcome |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | % Edema Inhibition | Dose-dependent reduction in paw edema |

| Analgesic | Acetic Acid-Induced Writhing | % Inhibition of Writhing | Dose-dependent reduction in writhing |

Conclusion and Future Directions

2-(5-methylthiophen-2-yl)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a high probability of exhibiting anti-inflammatory, analgesic, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects and the elucidation of the underlying mechanisms of action.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound. Furthermore, investigations into its pharmacokinetic and toxicological profiles will be crucial for its advancement as a clinical candidate. The multi-target potential of 2-(5-methylthiophen-2-yl)acetic acid makes it a particularly interesting subject for further drug discovery and development efforts.

References

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. (2024). Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). (2021). Available at: [Link]

-

Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research. (2022). Available at: [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. (2017). Available at: [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds. (2022). Available at: [Link]

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Available at: [Link]

-

Acetic acid-induced writhing test. Bio-protocol. (2020). Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. (2021). Available at: [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. (2014). Available at: [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. (2009). Available at: [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. (2018). Available at: [Link]

-

Therapeutic importance of synthetic thiophene. PMC. (2017). Available at: [Link]

-

Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. Scilit. (2010). Available at: [Link]

-

Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. PubMed. (2006). Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. (2022). Available at: [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. (2019). Available at: [Link]

- A kind of synthetic method of 2 thiophene acetic acid. Google Patents. (2016).

-

2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). PubChemLite. (n.d.). Available at: [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. (2024). Available at: [Link]

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. (n.d.). Available at: [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. (2023). Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. (n.d.). Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. (n.d.). Available at: [Link]

-

Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. (n.d.). Available at: [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024). Available at: [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. (2003). Available at: [Link]

-

Mining Fatty Acid Biosynthesis for New Antimicrobials. PMC. (2021). Available at: [Link]

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. (2019). Available at: [Link]

-

Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC. (2023). Available at: [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. (2023). Available at: [Link]

-

Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. PMC. (2021). Available at: [Link]

-

Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews. (2022). Available at: [Link]

-

Audio Resource #2: Antibacterial Fatty Acids. Wintermute Biomedical. (n.d.). Available at: [Link]

-

Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue. PubMed. (2019). Available at: [Link]

-

Evaluation of analgesic and anti-inflammatory effects of the crude methanol extract of the stem-bark of Annona senegalensis. CABI Digital Library. (2008). Available at: [Link]

-

Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. PMC. (2015). Available at: [Link]

Sources

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wintermute Biomedical [wintermutebiomedical.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid and Its Derivatives: A Privileged Scaffold in Drug Discovery

Introduction: The Thiophene Moiety as a Cornerstone in Medicinal Chemistry

The thiophene ring is a quintessential "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block for the design of novel therapeutics. Within this broad class of compounds, 2-(5-methylthiophen-2-yl)acetic acid stands out as a core structure for the development of potent modulators of key biological pathways, particularly in the realms of inflammation and infectious diseases. This guide provides an in-depth technical overview of 2-(5-methylthiophen-2-yl)acetic acid, its synthesis, and the structure-activity relationships of its derivatives, tailored for researchers and professionals in the field of drug development.

Core Compound Profile: 2-(5-methylthiophen-2-yl)acetic acid

| Property | Value |

| Chemical Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| CAS Number | 70624-30-5 |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Synthesis of the Core Compound: 2-(5-methylthiophen-2-yl)acetic acid

The synthesis of 2-(5-methylthiophen-2-yl)acetic acid can be achieved through several routes. A common and effective method involves the Willgerodt-Kindler reaction, followed by hydrolysis. This pathway leverages the commercially available 2-acetyl-5-methylthiophene.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Step 1: Synthesis of 2-(5-methylthiophen-2-yl)thioacetomorpholide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetyl-5-methylthiophene (14.0 g, 0.1 mol), morpholine (13.1 g, 0.15 mol), and elemental sulfur (4.8 g, 0.15 mol).

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 30 minutes. The crude thioamide product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the purified 2-(5-methylthiophen-2-yl)thioacetomorpholide.

Step 2: Hydrolysis to 2-(5-methylthiophen-2-yl)acetic acid

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the purified thioamide (0.1 mol) in a mixture of 100 mL of ethanol and 100 mL of 10% aqueous sodium hydroxide solution.

-

Reaction Conditions: Heat the mixture to reflux for 6-8 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The desired carboxylic acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford 2-(5-methylthiophen-2-yl)acetic acid.

Derivatives of 2-(5-methylthiophen-2-yl)acetic acid: Potent Anti-Inflammatory Agents

A significant area of research for derivatives of 2-(5-methylthiophen-2-yl)acetic acid is in the development of anti-inflammatory drugs. A key target in this field is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Mechanism of Action: Inhibition of the Prostaglandin E2 Biosynthesis Pathway

The inhibition of mPGES-1 by 2-(thiophen-2-yl)acetic acid derivatives is a targeted approach to reducing inflammation. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the final step, the isomerization of PGH2 to the pro-inflammatory PGE2. By inhibiting mPGES-1, these compounds selectively block the production of PGE2 without affecting the production of other prostanoids, a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Sources

A Comprehensive Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid: From Discovery to Modern Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the compound 2-(5-methylthiophen-2-yl)acetic acid. It details its scientific background, synthesis, properties, and potential applications, providing a robust resource for professionals in the chemical and pharmaceutical sciences.

Foreword: The Significance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science.[1] First isolated by Viktor Meyer in 1882 as an impurity in benzene, thiophene's unique electronic and structural properties have made it a "privileged scaffold".[1] Its derivatives are integral to numerous pharmaceuticals and agrochemicals. The parent compound, thiophene-2-acetic acid, for example, is a crucial intermediate in the synthesis of first-generation cephalosporin antibiotics like cephaloridine and cephalothin.[2][3] The addition of a methyl group at the 5-position, yielding 2-(5-methylthiophen-2-yl)acetic acid, subtly modulates the molecule's lipophilicity and metabolic profile, making it a compound of distinct interest.

PART 1: Historical Context and Discovery

The history of 2-(5-methylthiophen-2-yl)acetic acid is not marked by a singular discovery but is rather an extension of the rich history of thiophene chemistry. Following the isolation of thiophene, extensive research in the late 19th and early 20th centuries focused on its functionalization.[1] The carbon atoms adjacent to the sulfur (positions 2 and 5) are particularly reactive towards electrophiles, a characteristic that chemists have long exploited.[1]

The synthesis of thiophene acetic acids became a significant area of study with the rising demand for novel antibiotic precursors.[3][4] Methodologies such as the Willgerodt rearrangement and the hydrolysis of thiophene acetonitriles were developed for the parent compound, 2-thiopheneacetic acid.[3] The synthesis of the 5-methyl derivative followed logically from these established routes, utilizing 2-acetyl-5-methylthiophene as a readily accessible starting material. While no single publication is famously credited with its initial synthesis, its existence is a testament to the systematic exploration of the thiophene chemical space.

PART 2: Synthesis and Mechanistic Insights

The preparation of 2-(5-methylthiophen-2-yl)acetic acid can be accomplished through several synthetic routes. The most common and industrially relevant methods begin with a C2-functionalized 5-methylthiophene. Below is a detailed protocol for a modified Willgerodt-Kindler reaction, a robust and well-documented method.

Experimental Protocol: Willgerodt-Kindler Synthesis

This two-step process first involves the formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to the target carboxylic acid.

Step 1: Synthesis of 4-(2-(5-methylthiophen-2-yl)acetyl)morpholine

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with 2-acetyl-5-methylthiophene (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (4.0 eq.). Morpholine acts as both a reactant and a solvent.

-

Reaction: The mixture is heated under a nitrogen atmosphere to reflux (approx. 135-140°C) for 6-8 hours.

-

Expert Insight: The use of excess morpholine helps to drive the reaction to completion and maintain a stirrable reaction slurry. The nitrogen atmosphere prevents the oxidation of sulfur and other reagents at high temperatures.

-

-

Work-up: After cooling to room temperature, the excess morpholine is removed under reduced pressure. The resulting residue is treated with warm ethanol to dissolve the product, and the solution is filtered to remove any unreacted sulfur. The filtrate is then cooled, and the precipitated thiomorpholide intermediate is collected by filtration.

Step 2: Hydrolysis to 2-(5-methylthiophen-2-yl)acetic acid

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagent Charging: The crude thiomorpholide intermediate from Step 1 is suspended in a 20% aqueous solution of sodium hydroxide.

-

Reaction: The suspension is heated to reflux for 10-15 hours, until the hydrolysis is complete (can be monitored by TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and acidified to a pH of ~2 using concentrated hydrochloric acid.

-

Trustworthiness Check: This acidification step must be performed cautiously in a well-ventilated fume hood, as it is highly exothermic. The low pH ensures the complete protonation of the carboxylate salt.

-

-

Isolation & Purification: The precipitated crude acid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from an ethanol/water mixture to yield the final product as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Willgerodt-Kindler synthesis of the target acid.

PART 3: Physicochemical & Spectroscopic Data

Accurate characterization is paramount for the use of this compound in research and development.

Table 1: Core Physicochemical Properties

| Property | Value | Source |